Methyl Na,Na-dibenzyl-D-tryptophanate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (2R)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C26H26N2O2/c1-30-26(29)25(16-22-17-27-24-15-9-8-14-23(22)24)28(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-15,17,25,27H,16,18-19H2,1H3/t25-/m1/s1 |
InChI Key |
HHVOOJDLCVOLKI-RUZDIDTESA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Methyl Na,Na-dibenzyl-D-tryptophanate, offering detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from related structures such as Methyl L-tryptophanate hydrochloride. chemicalbook.com The introduction of two benzyl (B1604629) groups on the alpha-amino nitrogen would significantly alter the spectrum.
Expected ¹H NMR Spectral Features:
Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 7.0-7.6 ppm). These would arise from the indole (B1671886) ring protons of the tryptophan moiety and the protons of the two benzyl groups.
Methylene Protons of Benzyl Groups: The four protons of the two benzylic CH₂ groups would likely appear as a set of diastereotopic protons due to the chiral center, potentially resulting in complex multiplets or distinct AB quartets.
Tryptophan Side Chain Protons: The α-CH and β-CH₂ protons of the tryptophan backbone would show characteristic shifts. The α-proton signal would be a multiplet, coupled to the β-protons.
Methyl Ester Protons: A singlet corresponding to the three protons of the methyl ester group (COOCH₃) would be observed, typically in the δ 3.6-3.8 ppm region.
Indole NH Proton: A signal for the indole N-H proton would be present, often as a broad singlet, though its chemical shift can be solvent-dependent.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically around δ 170-175 ppm.
Aromatic Carbons: A number of signals would appear in the aromatic region (δ 110-140 ppm) corresponding to the carbons of the indole and benzyl groups.
Alpha and Beta Carbons: The α-carbon and β-carbon of the tryptophan backbone would have characteristic chemical shifts.
Benzylic Carbons: The carbons of the benzylic CH₂ groups would be observed in the aliphatic region.
Methyl Ester Carbon: The carbon of the methyl ester group would appear around δ 50-55 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole NH | Variable (e.g., 8.0-11.0) | Broad Singlet |
| Aromatic (Indole & Benzyl) | 7.0 - 7.6 | Multiplets |
| α-CH | ~4.0 | Multiplet |
| β-CH₂ | ~3.0 - 3.5 | Multiplets |
| Benzyl CH₂ | ~3.5 - 4.5 | AB quartets / Multiplets |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| Aromatic (Indole & Benzyl) | 110 - 140 |
| α-C | 55 - 65 |
| β-C | 25 - 35 |
| Benzyl CH₂ | 50 - 60 |
Two-Dimensional NMR Techniques (e.g., ROESY) for Relative and Absolute Configuration Assignment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for establishing the relative configuration of stereocenters by detecting through-space correlations between protons that are in close proximity. For this compound, a ROESY experiment could reveal correlations between the α-proton and specific protons on the bulky dibenzylamino and indole side chains, which would help to define the preferred conformation and confirm the relative stereochemistry. The determination of the absolute configuration (D-configuration in this case) often requires comparison with known standards or the use of chiral derivatizing agents in conjunction with NMR.
Application of NMR in Conformational Analysis
The conformational preferences of tryptophan and its derivatives in solution have been a subject of study, often utilizing NMR methods. researchgate.netcolab.wsrsc.org The analysis of coupling constants (specifically ³J-coupling) between the α- and β-protons can provide information about the dihedral angle and thus the rotamer populations of the side chain. For this compound, the steric bulk of the two benzyl groups on the nitrogen atom would be expected to significantly influence the conformational equilibrium around the Cα-N and Cα-Cβ bonds compared to simpler tryptophan esters. Nuclear Overhauser Effect (NOE) data from ROESY or NOESY experiments would be crucial in identifying the dominant solution-state conformation by revealing which groups are spatially close to each other. doi.org
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Electrospray Ionization-Time of Flight (ESI-TOF) for Accurate Mass Determination
Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for analyzing molecules like this compound. This method would be expected to produce a prominent protonated molecule, [M+H]⁺. Given the molecular formula C₂₆H₂₆N₂O₂, the calculated monoisotopic mass is 398.1994 g/mol . nih.gov An ESI-TOF analysis would be expected to yield an experimental mass value very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups, based on data from similar compounds like L-tryptophan and its methyl ester. researchgate.net
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Aliphatic C-H | Stretching | ~2850-3000 |
| Ester C=O | Stretching | ~1735-1750 |
| Aromatic C=C | Stretching | ~1450-1600 |
| C-N | Stretching | ~1000-1250 |
The presence of a strong absorption band around 1735-1750 cm⁻¹ would be indicative of the ester carbonyl group. The N-H stretching vibration of the indole ring would appear around 3400 cm⁻¹. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹, while aliphatic C-H stretching bands from the methylene and methyl groups would be seen below 3000 cm⁻¹.
Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of Methyl N,N-dibenzyl-D-tryptophanate, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
A hypothetical table of the expected IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
| Ester C=O | Stretching | ~1735 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1000 |
| C-O (Ester) | Stretching | 1300-1000 |
IR Spectroscopy in Conformational Studies
Beyond functional group identification, IR spectroscopy can be a powerful tool for studying the conformational isomers of a molecule. The vibrational frequencies of certain bonds, particularly those involved in hydrogen bonding or subject to steric interactions, can be sensitive to the molecule's three-dimensional arrangement. By analyzing shifts in the absorption bands under different conditions (e.g., in various solvents or at different temperatures), researchers can infer information about the preferred conformations of Methyl N,N-dibenzyl-D-tryptophanate in solution. For instance, intramolecular interactions between the bulky dibenzylamino group and the indole ring could lead to distinct IR spectral signatures for different rotamers.
Chiroptical Spectroscopy for Stereochemical Studies
Chiroptical techniques are essential for studying chiral molecules, as they provide information about the spatial arrangement of atoms.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for confirming the absolute configuration of a stereocenter and studying conformational changes. For Methyl N,N-dibenzyl-D-tryptophanate, the D-configuration of the tryptophan backbone would give rise to a characteristic CD spectrum. The electronic transitions of the indole chromophore are sensitive to its chiral environment, resulting in distinct positive or negative Cotton effects. The sign and magnitude of these effects would be indicative of the stereochemistry at the α-carbon and could also be influenced by the conformation of the dibenzylamino and methyl ester groups.
X-ray Crystallography for Solid-State Structural and Conformational Insights
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide definitive information about the bond lengths, bond angles, and torsional angles of Methyl N,N-dibenzyl-D-tryptophanate. A successful crystallographic analysis would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the two benzyl groups, the methyl ester, and the indole side chain. This data would be invaluable for understanding the steric and electronic effects that govern the molecule's shape and for computational modeling studies.
A hypothetical table summarizing the kind of crystallographic data that would be obtained is provided below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁ |
| a (Å) | e.g., 10.5 |
| b (Å) | e.g., 8.2 |
| c (Å) | e.g., 15.1 |
| β (°) | e.g., 95.2 |
| Volume (ų) | e.g., 1650 |
| Z | e.g., 2 |
| Density (calculated) (g/cm³) | e.g., 1.25 |
| R-factor (%) | e.g., 4.5 |
Theoretical and Computational Investigations of Methyl Na,na Dibenzyl D Tryptophanate
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic properties and energetics of a molecule from first principles.
Electronic Structure Elucidation and Energy Minimization
The first step in a computational investigation would be to determine the most stable three-dimensional structure of Methyl Na,Na-dibenzyl-D-tryptophanate. This is achieved through geometry optimization, a process that minimizes the total electronic energy of the molecule. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the global minimum on the potential energy surface. This process yields crucial information on bond lengths, bond angles, and dihedral angles, providing the foundational geometric data for all subsequent analyses.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack.
| Parameter | Description | Potential Insights for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability. The indole (B1671886) ring is a likely site. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability. The ester group and aromatic rings are potential sites. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. |
Molecular Dynamics Simulations for Dynamic Conformational Analysis
While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. By simulating the movements of atoms according to classical mechanics, MD can reveal the accessible conformations of this compound in different environments (e.g., in a vacuum or in a solvent). This is particularly important for a flexible molecule with multiple rotatable bonds, such as the Cα-Cβ bond of the tryptophan side chain and the bonds connecting the benzyl (B1604629) groups. An MD simulation would provide a statistical understanding of the most populated conformational states.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. If this compound were involved in a reaction, such as hydrolysis of the ester or a reaction at the indole ring, computational methods could be used to map the entire reaction coordinate. This involves locating the transition state structures, which are the energy maxima along the reaction path. Calculating the energy barrier (activation energy) would provide insights into the reaction kinetics. Such studies would clarify how the dibenzyl groups might sterically or electronically influence the molecule's reactivity compared to simpler tryptophan derivatives.
Investigation of Noncovalent Interactions
Noncovalent interactions are crucial for determining the structure and stability of molecules, especially those with aromatic rings. In this compound, several intramolecular noncovalent interactions are possible, including:
π-π stacking: Between the indole ring and the two benzyl rings.
CH-π interactions: Between the C-H bonds of one aromatic ring and the face of another.
Advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to visualize and quantify these weak interactions. Understanding these forces is essential for explaining the preferred conformations of the molecule, as these subtle interactions can significantly stabilize certain geometric arrangements over others.
| Interaction Type | Potential Location in Molecule | Significance |
| π-π Stacking | Indole ring ↔ Benzyl ring(s) | Influences the folding and conformational preference of the side chains. |
| CH-π Interaction | Benzyl C-H ↔ Indole ring face | Contributes to the overall conformational stability. |
| Steric Repulsion | Between the bulky benzyl and indole groups | Determines the limits of conformational flexibility. |
While the computational tools to thoroughly investigate this compound are well-established, dedicated research applying these methods to this specific compound is not currently available in the public scientific domain. The outlined theoretical approaches provide a clear roadmap for future studies that would undoubtedly yield valuable insights into the electronic structure, dynamic behavior, and chemical reactivity of this complex tryptophan derivative. Such research would be a valuable contribution to the broader understanding of modified amino acids.
Chemical Reactivity and Mechanistic Studies of Methyl Na,na Dibenzyl D Tryptophanate
Mechanistic Insights into Amine Protection and Deprotection Reactions
The dibenzyl groups on the α-amino nitrogen serve as protecting groups, preventing the amine from participating in unwanted side reactions during multi-step syntheses. The introduction (protection) and removal (deprotection) of these groups are fundamental operations, each with a distinct mechanism.
The synthesis of Methyl Nα,Nα-dibenzyl-D-tryptophanate begins with the protection of the primary amino group of D-tryptophan methyl ester. This transformation is typically achieved through a nucleophilic substitution reaction with benzyl (B1604629) bromide in the presence of a base.
The mechanism is a classic bimolecular nucleophilic substitution (SN2). The process unfolds in two successive alkylation steps:
Deprotonation: A base, such as potassium carbonate (K₂CO₃), first deprotonates the primary amino group of the tryptophan methyl ester. This increases the nucleophilicity of the nitrogen atom.
First Benzylation: The resulting nucleophilic nitrogen atom attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion as a leaving group. This forms the Nα-monobenzylated intermediate.
Second Deprotonation and Benzylation: The secondary amine of the monobenzylated intermediate is then deprotonated by the base. The resulting, even more, nucleophilic nitrogen anion attacks a second molecule of benzyl bromide to yield the final Nα,Nα-dibenzylated product.
The reaction is driven by the formation of a stable product and the removal of the acidic proton by the base. The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF), facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.
| Parameter | Condition |
| Substrate | D-Tryptophan Methyl Ester |
| Reagent | Benzyl Bromide (2.2 eq.) |
| Base | Potassium Carbonate (K₂CO₃) (1.5 eq.) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
This interactive table summarizes typical reaction conditions for the N-benzylation of D-tryptophan.
The removal of N-benzyl groups is commonly accomplished via catalytic hydrogenolysis, a reaction that involves the cleavage of a carbon-heteroatom bond by hydrogen gas in the presence of a metal catalyst, most often palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). researchgate.netresearchgate.net This method is favored for its mild conditions and high efficiency. nih.gov
The catalytic cycle for the hydrogenolysis of an N-benzyl group can be described as follows:
Adsorption: Both the substrate (Methyl Nα,Nα-dibenzyl-D-tryptophanate) and hydrogen gas (H₂) adsorb onto the surface of the palladium catalyst.
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species (Pd-H).
Oxidative Addition: The C-N bond of the benzyl group interacts with the palladium surface. The catalyst inserts into the C-N bond, a process analogous to oxidative addition, forming a surface-bound organopalladium intermediate.
Hydrogenolysis: The palladium-hydride species transfer hydrogen atoms to the organopalladium intermediate. This step cleaves the C-N bond.
Reductive Elimination & Desorption: The products, toluene (B28343) and the deprotected tryptophan derivative, desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.
The process is repeated for the second benzyl group to yield the fully deprotected tryptophan methyl ester. The efficiency of the reaction can be influenced by factors such as the catalyst type, solvent, pressure, and the presence of additives. nih.govchemrxiv.org For instance, the use of a mixed Pd(OH)₂/C and Pd/C catalyst system has been reported to possess superior reactivity in some cases. researchgate.net
| Catalyst | Description | Key Features |
| Pd/C | Palladium on Carbon | Standard, widely used catalyst for hydrogenolysis. |
| Pd(OH)₂/C | Palladium Hydroxide on Carbon | Often more effective and less prone to cause side reactions; can be used in acidic media. nih.gov |
This interactive table compares common catalysts used in the hydrogenolysis of N-benzyl groups.
While catalytic hydrogenolysis is common, N-benzyl groups can also be cleaved under strong acidic conditions. This method is particularly useful when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes. Reagents for this transformation include strong protic acids like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TFMSA), often with a scavenger like dimethyl sulfide (B99878). acs.org
The mechanism for acid-mediated debenzylation involves the following steps:
Protonation: The nitrogen atom of the dibenzylamino group is protonated by the strong acid. This makes the amino group a better leaving group.
SN1 or SN2 Cleavage: The cleavage can proceed through two possible pathways.
SN1 Pathway: The protonated amine leaves, and the C-N bond cleaves to form a stable benzyl carbocation and the deprotected amine. The benzyl carbocation is stabilized by the aromatic ring through resonance.
SN2 Pathway: A nucleophile present in the reaction mixture (e.g., the conjugate base of the acid or a scavenger) attacks the benzylic carbon, displacing the protonated amine.
Carbocation Quenching: The resulting benzyl carbocation is trapped by a nucleophile or scavenger (like dimethyl sulfide or anisole) present in the reaction mixture to prevent it from causing unwanted side reactions, such as re-alkylation of the product or other nucleophilic sites in the molecule. acs.org
The addition of acetic acid has been found to facilitate the N-benzyl deprotection during palladium-catalyzed hydrogenation in some complex systems, suggesting a synergistic effect between acid and the metal catalyst. nih.gov
Functional Group Transformations and Reaction Pathways
Beyond deprotection, the core structure of tryptophan methyl esters is a versatile scaffold for constructing more complex heterocyclic systems. The indole (B1671886) ring and the ester functionality can participate in various chemical transformations.
The indole nucleus of tryptophan is electron-rich and susceptible to electrophilic attack, while the side chain can be functionalized to participate in cyclization reactions. This reactivity allows for the synthesis of diverse indole-containing heterocyclic compounds. researchgate.net
One notable transformation is the synthesis of α-pyrido-3-indolopropanoate derivatives from tryptophan methyl ester. This reaction demonstrates the utility of the tryptophan scaffold in building fused ring systems. A published synthetic route involves the reaction of acetonitrilocarbonyltryptophan methyl ester (formed from tryptophan methyl ester and ethyl cyanoacetate) with cyanomethylene reagents. researchgate.net
The reaction pathway proceeds as follows:
Initial Condensation: Tryptophan methyl ester reacts with ethyl cyanoacetate (B8463686) to form an intermediate, acetonitrilocarbonyltryptophan methyl ester. researchgate.net
Reaction with Cyanomethylene Reagents: This intermediate then reacts with cyanomethylene reagents in the presence of an organic base like triethylamine. researchgate.net
Cyclization and Aromatization: The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of a pyridine (B92270) ring fused or attached in a way that creates the α-pyrido-3-indolopropanoate structure. The final step often involves an elimination or oxidation to achieve the aromatic pyridine ring. researchgate.net
This transformation highlights the potential for complex heterocyclic synthesis starting from simple tryptophan derivatives, leveraging the inherent reactivity of the indole side chain. researchgate.net
Reactivity of Tryptophan Methyl Esters Towards Heterocyclic Ring Formation
Pyrazolyltryptophan and Thiophenotryptophan Derivatives
The core structure of tryptophan methyl esters serves as a versatile scaffold for the synthesis of various heterocyclic derivatives. Research has demonstrated that derivatives of tryptophan methyl ester can be converted into novel pyrazolyltryptophan and thiophenotryptophan compounds. researchgate.net This is typically achieved through a multi-step synthesis starting with the reaction of the tryptophan methyl ester with a reagent like ethyl cyanoacetate to form an activated intermediate, such as acetonitrilocarbonyltryptophan methylester. researchgate.net
This intermediate possesses reactive sites that can undergo cyclization with various reagents. For the synthesis of pyrazolyltryptophan methyl ester derivatives, the activated tryptophan intermediate is reacted with hydrazines. researchgate.net In the case of thiophenotryptophan methyl ester derivatives, the synthesis involves reacting the intermediate with elemental sulfur and a cyanomethylene reagent. researchgate.net These reactions provide pathways to fuse new heterocyclic rings to the tryptophan framework, significantly modifying its chemical properties.
Table 1: Synthesis of Heterocyclic Tryptophan Derivatives
| Starting Material | Reagent(s) | Product |
|---|---|---|
| Acetonitrilocarbonyltryptophan methylester | Hydrazines | Pyrazolyltryptophan methyl ester derivatives |
| Acetonitrilocarbonyltryptophan methylester | Cyanomethylenes and Sulfur | Thiophenotryptophan methyl ester derivatives |
This table summarizes the reactants used to form pyrazolyl and thiopheno derivatives from an activated tryptophan methyl ester intermediate. researchgate.net
Formation of Pyridine, Pyrazole (B372694), and Isoxazole (B147169) Derivatives
The versatility of tryptophan derivatives extends to the formation of a range of other heterocyclic systems, including pyridine, pyrazole, and isoxazole rings. researchgate.net The synthetic strategy often involves creating a condensation product from the initial tryptophan derivative, which is then subjected to various cyclization conditions. researchgate.net
For example, a key intermediate can be synthesized through the reaction of acetonitrilocarbonyltryptophan methylester with benzaldehyde (B42025). researchgate.net The resulting product, a benzaloacetonitrilocarbonyl-tryptophan derivative, can then be used as a precursor to form different heterocycles. researchgate.net
Pyridine Derivatives: The formation of pyridine rings can be achieved through reactions involving the cyclization of dicarbonyl compounds or their synthetic equivalents with a nitrogen source. researchgate.net In the context of the tryptophan derivative, specific reaction pathways can be designed to construct the pyridine ring onto the existing molecular framework. researchgate.net
Pyrazole Derivatives: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov Another prevalent method is the 1,3-dipolar cycloaddition of a nitrile imine with an alkene or alkyne. nih.govorganic-chemistry.org Starting from the activated tryptophan derivative, reaction with hydrazine hydrate (B1144303) is a key step to form the pyrazole ring. researchgate.netresearchgate.net
Isoxazole Derivatives: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. researchgate.netnih.gov For tryptophan derivatives, reaction of an appropriate intermediate with hydroxylamine hydrochloride can yield the desired isoxazole structure. researchgate.netresearchgate.net
Indole Ring Modifications and Reactivity
The indole ring is the most reactive part of the Methyl Nα,Nα-dibenzyl-D-tryptophanate molecule, undergoing a variety of functionalization reactions.
Regioselective C-2 and C-7 Functionalization
While the C-3 position of indole is the most electronically favored for electrophilic attack, modern synthetic methods have enabled selective functionalization at the C-2 and C-7 positions, which are traditionally less reactive.
C-2 Functionalization: The C-2 position can be targeted through methods like photocatalytic alkylation. This involves the use of a photocatalyst that, under visible-light irradiation, facilitates the reaction of the tryptophan indole ring with reagents such as activated α-bromo-carbonyl compounds. rsc.orgresearchgate.net This approach is valued for its mild conditions and tolerance of sensitive functional groups, making it suitable for complex molecules and even peptide sequences. rsc.orgresearchgate.net
C-7 Functionalization: The C-7 position of the indole ring can be selectively functionalized using transition-metal-catalyzed C-H activation. A notable strategy involves a pivaloyl-directed, Rh(III)-catalyzed reaction to append quinone structures to the C-7 position of protected tryptophans. elsevierpure.comresearchgate.net Another powerful technique is the iridium-catalyzed C-H borylation. This method allows for the direct installation of a boronate ester at the C-7 position. nih.govresearchgate.netnih.gov The process often proceeds through a one-pot C-2/C-7 diboronation followed by a selective C-2 protodeboronation, yielding the C-7 functionalized product. nih.govresearchgate.net This C-7 borylated intermediate is highly valuable as it can be used in subsequent cross-coupling reactions to introduce a wide variety of substituents. researchgate.net
Table 2: Regioselective Functionalization of the Tryptophan Indole Ring
| Position | Method | Reagent/Catalyst | Result |
|---|---|---|---|
| C-2 | Photocatalytic Alkylation | Visible light, photocatalyst, α-bromo-carbonyls | C-2 alkylated tryptophan |
| C-7 | Directed C-H Activation | Rh(III) catalyst, 1,4-benzoquinones | C-7 quinone-appended tryptophan |
| C-7 | C-H Borylation | Iridium catalyst, borane (B79455) reagent | C-7 borylated tryptophan |
This table outlines modern synthetic methods for achieving regioselective functionalization at the C-2 and C-7 positions of the tryptophan indole nucleus. rsc.orgelsevierpure.comresearchgate.netnih.govresearchgate.net
Electrophilic Substitution Reactions at C-3 of the Indole Ring
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The preferred site for electrophilic attack is the C-3 position. quora.comresearchgate.nettutorsglobe.com This regioselectivity is a result of the resonance stabilization of the intermediate carbocation (the sigma complex or arenium ion) formed during the reaction. tutorsglobe.com
When an electrophile attacks the C-3 position, the positive charge can be delocalized over the C-2 position and, crucially, onto the nitrogen atom, without disrupting the aromaticity of the benzene (B151609) portion of the indole ring. quora.com This creates a particularly stable intermediate. In contrast, attack at the C-2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom would disrupt the benzene ring's aromatic sextet, resulting in a less stable intermediate. tutorsglobe.com Consequently, the activation energy for attack at C-3 is lower, making it the kinetically and thermodynamically favored pathway. researchgate.net Common electrophilic substitution reactions at C-3 include halogenation, nitration, sulfonation, acylation, and alkylation. researchgate.netniscpr.res.in
Ester Reactivity: Hydrolysis and Transesterification Pathways
The methyl ester group of Methyl Nα,Nα-dibenzyl-D-tryptophanate is susceptible to typical ester reactions, primarily hydrolysis and transesterification.
Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Studies on the hydrolysis of tryptophan and its derivatives in the presence of sodium hydroxide (NaOH) have been conducted to evaluate their stability. nih.gov This process converts the methyl ester back to the corresponding carboxylate salt.
Transesterification: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. In the context of Methyl Nα,Nα-dibenzyl-D-tryptophanate, reacting it with a different alcohol (e.g., ethanol (B145695) or propanol) in the presence of a catalyst would result in the formation of the corresponding ethyl or propyl ester, with methanol (B129727) as a byproduct. This reaction is an equilibrium process, and the equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.
Carbon-Carbon Bond Formation Mechanisms
The electron-rich nature of the indole ring in Methyl Nα,Nα-dibenzyl-D-tryptophanate makes it an excellent nucleophile for participating in carbon-carbon bond formation reactions. One of the most important mechanisms for this is the Friedel-Crafts-type reaction.
In a Friedel-Crafts-like mechanism, an electrophilic carbon species is generated, which then reacts with the nucleophilic indole ring. nih.gov Given the high reactivity of the C-3 position, this is the most likely site of attack. The reaction can proceed through the formation of a benzylic carbocation intermediate from a suitable precursor. nih.gov This carbocation then serves as the electrophile that attacks the indole ring. The subsequent loss of a proton from the C-3 position restores the aromaticity of the indole system and completes the C-C bond formation. nih.gov Such mechanisms are pivotal in the synthesis of complex natural products and analogues, allowing for the construction of intricate polycyclic frameworks fused to the tryptophan core. nih.gov
No Publicly Available Research Found for Methyl Na,Na-dibenzyl-D-tryptophanate in Specified Reactions
Following a comprehensive search of available scientific literature, no specific research findings were identified for the chemical compound This compound concerning its involvement in "Asymmetric Alkylation Reactions" or "Palladium-Catalyzed C-H Activation Processes."
The investigation, aimed at gathering detailed research findings to construct an article on the chemical reactivity and mechanistic studies of this specific compound, did not yield any publications detailing its use as a substrate, catalyst, or auxiliary in these contexts. Searches were extended to include closely related N,N-dibenzylated tryptophan derivatives, which also did not provide specific data relevant to the requested compound and reaction types.
While the broader fields of asymmetric alkylation of tryptophan derivatives and palladium-catalyzed C-H activation of the tryptophan indole ring are active areas of research, the scientific community has not published specific studies focusing on this compound within these chemical transformations.
Therefore, it is not possible to provide an article with the requested detailed sections, data tables, and research findings, as the primary research data for "this compound" in these specific reactions is not present in the public domain.
Applications As a Versatile Building Block in Organic Synthesis Research
Precursor to Structurally Diverse Tryptophan Derivatives
The chemical reactivity of the indole (B1671886) ring in Methyl N,N-dibenzyl-D-tryptophanate allows for its elaboration into a wide variety of structurally diverse tryptophan derivatives. mdpi.comresearchgate.netnih.gov These derivatives are valuable as probes in chemical biology and as intermediates in the synthesis of more complex molecules. nih.gov Modifications can be made at various positions of the indole nucleus, leading to a vast library of compounds with unique electronic and steric properties. chim.it The synthesis of these derivatives often takes advantage of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and C-H activation. chim.it
| Indole Position | Type of Modification | Synthetic Method |
| C2 | Alkylation, Arylation | Transition-metal catalysis |
| C4 | Halogenation, Nitration | Electrophilic aromatic substitution |
| C5 | Alkynylation, Etherification | Sonogashira coupling, Williamson ether synthesis nih.gov |
| C6 | Bromination | Electrophilic aromatic substitution |
| C7 | Azidation | Nucleophilic aromatic substitution |
Applications in Peptide and Pseudopeptide Chemistry
In the realm of peptide science, N-protected tryptophan derivatives are fundamental building blocks. The incorporation of D-amino acids, such as D-tryptophan derived from Methyl N,N-dibenzyl-D-tryptophanate, into peptide sequences can significantly impact their conformational properties and biological stability. mdpi.comresearchgate.net
Methyl N,N-dibenzyl-D-tryptophanate can be readily incorporated into synthetic dipeptide constructs. google.com After deprotection of the methyl ester to the corresponding carboxylic acid, it can be coupled with another amino acid ester using standard peptide coupling reagents. nih.gov This modular approach allows for the systematic synthesis of dipeptides containing a D-tryptophan residue at a specific position. Such dipeptides are valuable tools for studying peptide structure-activity relationships and for developing novel peptide-based therapeutics. rsc.orgnih.gov
| Dipeptide Component 1 | Dipeptide Component 2 | Coupling Reagent | Resulting Dipeptide Structure |
| N,N-dibenzyl-D-tryptophan | L-Alanine methyl ester | HATU, DIPEA | D-Trp(Bn)₂-L-Ala-OMe |
| N,N-dibenzyl-D-tryptophan | Glycine (B1666218) ethyl ester | EDC, HOBt | D-Trp(Bn)₂-Gly-OEt |
| N,N-dibenzyl-D-tryptophan | L-Phenylalanine benzyl (B1604629) ester | T3P | D-Trp(Bn)₂-L-Phe-OBn |
Use in the Preparation of Tryptophan-Based Dipeptides
In peptide synthesis, the controlled formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is paramount. To prevent unwanted side reactions, such as self-polymerization, the amino group of the N-terminal amino acid and the carboxyl group of the C-terminal amino acid must be temporarily blocked. Methyl N,N-dibenzyl-D-tryptophanate is well-suited for this role as an N-terminally protected amino acid.
The dibenzyl groups on the α-amino nitrogen effectively prevent its participation in nucleophilic reactions, allowing the carboxylate group to be selectively activated for coupling with the free amino group of another amino acid ester. While specific studies detailing the use of Methyl N,N-dibenzyl-D-tryptophanate in dipeptide synthesis are not extensively documented in publicly available literature, the principles of peptide coupling reactions using similarly protected amino acids are well-established. For instance, N-protected tryptophan derivatives, such as those with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, are routinely used in the synthesis of tryptophan-containing dipeptides and larger polypeptides. nih.govgoogle.com The N,N-dibenzyl protection offers an alternative that can be advantageous under certain reaction conditions.
The general synthetic route would involve the activation of the methyl ester of Methyl N,N-dibenzyl-D-tryptophanate, or more commonly, the corresponding free carboxylic acid, followed by coupling with another amino acid ester. Subsequent deprotection of the dibenzyl groups, typically via catalytic hydrogenation, would then yield the desired dipeptide.
Significance of Protected Amino Acids in Peptide Synthesis
The synthesis of peptides of a defined sequence is a formidable challenge due to the multifunctional nature of amino acids. Each amino acid possesses at least one amino group and one carboxyl group, and many have reactive side chains. Without the use of protecting groups, any attempt to form a dipeptide from two different amino acids would result in a complex mixture of products.
Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert to specific reaction conditions. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting the rest of the molecule. In the context of peptide synthesis, a protection strategy is employed where the N-terminus of one amino acid and the C-terminus of another are blocked, allowing for the selective formation of a peptide bond between them. nih.gov
Utility of Dibenzyl-Protected Scaffolds in β-Lactam Pseudopeptide Synthesis
The β-lactam ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. Pseudopeptides containing a β-lactam moiety are of significant interest in medicinal chemistry. Research has demonstrated the critical role of the N-protecting group in the stereoselective preparation of β-lactam-containing pseudopeptides. nih.govnih.gov
Studies have shown that dibenzyl-protected serine-containing dipeptides are effective precursors for the synthesis of 3-amino-azetidin-2-one structures via the Mitsunobu reaction, yielding the desired β-lactam products with high yields and stereoselectivity. nih.govnih.gov In these syntheses, the dibenzyl group proved to be essential for the desired reaction outcome. When other common N-protecting groups like Cbz (benzyloxycarbonyl) or Boc were used, the reaction yielded undesirable side products such as aziridines and dehydropeptides.
The successful implementation of dibenzyl-protected dipeptides in this context highlights the utility of this protecting group in directing the course of complex cyclization reactions. nih.govnih.gov While the specific use of a dibenzyl-protected tryptophan derivative was not the focus of these particular studies, the results strongly suggest that dibenzyl-protected scaffolds, in general, are highly valuable for the synthesis of β-lactam pseudopeptides. The electronic and steric properties of the dibenzyl group appear to be crucial for facilitating the desired intramolecular cyclization to form the strained four-membered ring.
Utilization as a Chiral Synthon and Transfer Agent
Chiral synthons are stereochemically pure building blocks that are incorporated into a synthesis to introduce a defined stereocenter into the target molecule. Methyl N,N-dibenzyl-D-tryptophanate, being derived from the naturally occurring D-amino acid, is an excellent example of a chiral synthon. Its inherent chirality can be used to control the stereochemical outcome of subsequent reactions.
Chiral Transfer Agent in Asymmetric Pictet-Spengler Reactions
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a structural motif found in many biologically active indole alkaloids. mdpi.com The reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. When a chiral tryptamine derivative is used, the reaction can proceed with high diastereoselectivity, allowing for the synthesis of enantiomerically enriched products.
N-benzyl D-tryptophan methyl ester, a close analogue of Methyl N,N-dibenzyl-D-tryptophanate, has been successfully employed in asymmetric Pictet-Spengler reactions. mdpi.comnih.gov The existing stereocenter at the α-carbon of the tryptophan moiety effectively directs the approach of the aldehyde, leading to the preferential formation of one diastereomer of the tetrahydro-β-carboline product. In one study, the Pictet-Spengler condensation of Nb-benzyl D-tryptophan methyl ester was shown to produce the trans diastereomer with 100% diastereoselectivity. mdpi.com This high level of stereocontrol is a direct consequence of the chiral information embedded within the tryptophan derivative.
The role of the chiral tryptophan derivative in this context is to act as a "chiral transfer agent," where the stereochemistry of the starting material dictates the stereochemistry of the newly formed stereocenter at the C-1 position of the tetrahydro-β-carboline ring. The steric bulk of the substituents on the nitrogen atom and the ester group has been shown to be a key factor in governing the diastereoselectivity of the reaction. nih.gov
| Tryptophan Derivative | Reaction Conditions | Diastereomeric Ratio (cis:trans) | Yield | Reference |
|---|---|---|---|---|
| D-Tryptophan Methyl Ester HCl | Piperonal (B3395001), Acetonitrile (B52724) | 99:1 | 82% (overall) | researchgate.net |
| Nb-Benzyl D-Tryptophan Methyl Ester | Improved PSR conditions | 0:100 | 83% | mdpi.com |
| Nb-Benzyl Tryptophan Methyl Ester | Refluxing Benzene (B151609) | 23:77 | Not specified | researchgate.net |
Access to Stereochemically Defined Chemical Structures
The ability to control the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a compound is often dependent on its stereochemistry. The use of chiral synthons like Methyl N,N-dibenzyl-D-tryptophanate provides a reliable strategy for accessing stereochemically defined chemical structures.
As demonstrated in the asymmetric Pictet-Spengler reaction, the inherent chirality of the D-tryptophan backbone allows for the construction of complex heterocyclic systems with a high degree of stereocontrol. mdpi.comnih.gov The resulting tetrahydro-β-carbolines, which are themselves valuable synthetic intermediates, possess a defined absolute configuration at the C-3 position (derived from the D-tryptophan) and a newly created, but controlled, stereocenter at the C-1 position.
This principle of "internal induction," where the existing stereochemistry of a starting material guides the formation of new stereocenters, is a powerful tool in asymmetric synthesis. mdpi.com By starting with enantiomerically pure Methyl N,N-dibenzyl-D-tryptophanate, chemists can confidently predict and control the stereochemical outcome of their synthetic transformations, thereby enabling the efficient synthesis of complex, stereochemically defined target molecules such as indole alkaloids. nih.gov
Q & A
Q. What are the key considerations for synthesizing Methyl Na,Na-Dibenzyl-D-Tryptophanate with high enantiomeric purity?
Methodological Answer: The synthesis typically involves reductive amination of methyl tryptophanate derivatives. To ensure enantiomeric purity:
- Use chiral auxiliaries (e.g., benzaldehyde derivatives) and stereoselective reducing agents like sodium cyanoborohydride .
- Monitor reaction progress via thin-layer chromatography (TLC) with solvent systems such as petroleum ether/ethyl acetate (2:1) .
- Optimize reaction time (e.g., 7 days at room temperature) to avoid racemization .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm benzyl group substitution patterns and D-tryptophan stereochemistry. Compare chemical shifts with literature values .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose-based) with mobile phases like hexane/isopropanol (90:10) to resolve enantiomers .
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]) at m/z 399.2 (CHNO) .
Q. How can researchers address low yields in the alkylation step of Na,Na-dibenzylation?
Methodological Answer:
- Optimize stoichiometry: Use 4.0 equivalents of benzaldehyde and 2.0 equivalents of sodium cyanoborohydride to drive reductive amination .
- Control pH: Add catalytic HCl (7 N) to stabilize intermediates .
- Purify via column chromatography with gradient elution (PE/EtOAc ratios) to isolate the product from unreacted starting materials .
Advanced Research Questions
Q. What experimental design strategies minimize bias in studies evaluating the biological activity of this compound?
Methodological Answer:
- Randomization : Randomize dose administration in animal studies to reduce selection bias .
- Blinding : Implement double-blinding in pharmacological assays to prevent observer bias .
- Control Groups : Include vehicle controls (e.g., methanol solutions) to account for solvent effects .
Q. How should contradictory data on the compound’s receptor-binding affinity be analyzed?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies using fixed-effects models, weighting results by sample size and assay precision .
- Sensitivity Testing : Vary experimental conditions (e.g., buffer pH, temperature) to identify confounding factors .
- Structural Dynamics : Perform molecular docking simulations (e.g., using AutoDock Vina) to assess steric clashes or conformational changes under different conditions .
Q. What methodologies are suitable for studying the compound’s metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Data Normalization : Express results as intrinsic clearance (CL) using the well-stirred model .
Q. How can researchers design studies to resolve discrepancies in reported enantioselective synthesis routes?
Methodological Answer:
- Comparative Synthesis : Replicate protocols from conflicting studies (e.g., Simpkin et al. vs. Michaelis et al.) under standardized conditions .
- Kinetic Resolution Analysis : Measure reaction rates () for each enantiomer using chiral HPLC .
- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies for competing pathways .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Benchmark Dose (BMD) Analysis : Calculate BMD (10% effect level) with 95% confidence intervals .
- Multivariate Analysis : Apply principal component analysis (PCA) to separate dose-dependent effects from batch variability .
Q. How should researchers validate the specificity of antibodies used in immunochemical assays for this compound?
Methodological Answer:
- Competitive ELISA : Pre-incubate antibodies with excess methyl Na,Na-dibenzyl-L-tryptophanate to confirm cross-reactivity .
- Western Blotting : Test against structurally similar analogs (e.g., naphthalene derivatives) to rule out nonspecific binding .
- Surface Plasmon Resonance (SPR) : Measure dissociation constants () to quantify binding affinity .
Data Reporting Guidelines
Q. What criteria should be prioritized when reporting synthetic yields and purity in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
